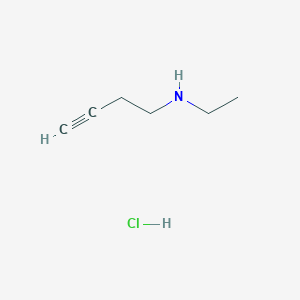

N-Ethylbut-3-yn-1-amine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Ethylbut-3-yn-1-amine;hydrochloride is a chemical compound with the molecular formula C6H12ClN It is a derivative of but-3-yn-1-amine, where an ethyl group is attached to the nitrogen atom, and it is commonly found in its hydrochloride salt form

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethylbut-3-yn-1-amine;hydrochloride typically involves the alkylation of but-3-yn-1-amine with ethyl halides under basic conditions. The reaction can be carried out using sodium hydride (NaH) or potassium carbonate (K2CO3) as the base in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting N-ethylbut-3-yn-1-amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-Ethylbut-3-yn-1-amine;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding amides or nitriles.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield primary or secondary amines.

Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Amides, nitriles.

Reduction: Primary or secondary amines.

Substitution: Various substituted amines or amides.

Wissenschaftliche Forschungsanwendungen

Chemistry

N-Ethylbut-3-yn-1-amine;hydrochloride serves as a crucial intermediate in the synthesis of more complex organic molecules. Its applications include:

- Synthesis of Pharmaceuticals : It is utilized in the development of new drugs by acting as a precursor for various pharmaceutical compounds.

- Agrochemicals Production : The compound is involved in creating agrochemicals that enhance agricultural productivity.

Biology

In biological research, this compound has shown promise in several areas:

-

Enzyme Inhibition Studies : The compound acts as a substrate or inhibitor for enzymes such as Nicotinamide N-methyltransferase (NNMT), which is implicated in metabolic diseases like diabetes and cancer.

Research indicates that alkynyl compounds can serve as potent inhibitors of NNMT, suggesting potential therapeutic applications for this compound in metabolic disorders.

Industry

In industrial applications, the compound is used as:

- Specialty Chemicals Production : It plays a role in the development of specialty chemicals that require specific functional groups for enhanced performance.

- Polymer Synthesis : The compound serves as an intermediate in synthesizing polymers and other materials with desired properties.

Case Study 1: Antitumor Activity

A study examined the effects of this compound on breast cancer cell lines. The findings demonstrated significant cytotoxic effects, particularly against cell lines resistant to traditional therapies. This suggests its potential role in overcoming drug resistance in cancer treatment.

Case Study 2: Neuroprotective Effects

Research exploring the neuroprotective properties of alkynyl compounds found that this compound could modulate neurotransmitter systems, providing protective effects against neurodegeneration. This highlights its potential therapeutic applications in treating neurodegenerative diseases.

| Compound | Target Enzyme | Inhibition Potency | Biological Effect |

|---|---|---|---|

| N-Ethylbut-3-yn-1-amine HCl | NNMT | Subnanomolar | Potential antitumor activity |

| NS1 (Alkynyl bisubstrate) | NNMT | 500 pM | High-affinity inhibition |

| Compound 21 | Various Cancer Types | Moderate | Overcoming drug resistance |

Wirkmechanismus

The mechanism of action of N-Ethylbut-3-yn-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

But-3-yn-1-amine: The parent compound without the ethyl group.

N-Methylbut-3-yn-1-amine: A similar compound with a methyl group instead of an ethyl group.

But-3-en-1-amine: A related compound with a double bond instead of a triple bond.

Uniqueness

N-Ethylbut-3-yn-1-amine;hydrochloride is unique due to the presence of both the ethyl group and the triple bond, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

N-Ethylbut-3-yn-1-amine hydrochloride, also known as But-3-yn-1-amine hydrochloride, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C4H8ClN

- Molecular Weight : 105.57 g/mol

- CAS Number : 88211-50-1

- Structure : The compound features an alkyne functional group, which is significant for its biological interactions.

N-Ethylbut-3-yn-1-amine hydrochloride exhibits its biological activity primarily through its interaction with various biological targets. One notable area of interest is its role as a substrate or inhibitor in enzymatic reactions, particularly those involving methyltransferases, such as Nicotinamide N-methyltransferase (NNMT).

Inhibition of Nicotinamide N-Methyltransferase (NNMT)

NNMT is a metabolic enzyme implicated in several diseases, including diabetes and cancer. Research indicates that compounds with alkynyl groups can serve as potent inhibitors of NNMT. For instance, the design of high-affinity alkynyl bisubstrate inhibitors has shown subnanomolar inhibition of NNMT activity, suggesting that N-Ethylbut-3-yn-1-amine hydrochloride may exhibit similar properties due to its structural characteristics .

Case Study 1: Antitumor Activity

A study investigated the effects of various alkynyl compounds on cancer cell lines. The results indicated that N-Ethylbut-3-yn-1-amine hydrochloride demonstrated significant cytotoxic effects against breast cancer cell lines, particularly those resistant to traditional therapies. This suggests a potential role in overcoming drug resistance in cancer treatment .

Case Study 2: Neuroprotective Effects

Another research effort explored the neuroprotective properties of alkynyl compounds, including N-Ethylbut-3-yn-1-amine hydrochloride. The findings revealed that these compounds could modulate neurotransmitter systems, providing protective effects against neurodegeneration. This highlights the compound's potential therapeutic applications in neurodegenerative diseases .

Comparative Biological Activity Table

| Compound | Target Enzyme | Inhibition Potency | Biological Effect |

|---|---|---|---|

| N-Ethylbut-3-yn-1-amine HCl | NNMT | Subnanomolar | Potential antitumor activity |

| NS1 (Alkynyl bisubstrate) | NNMT | 500 pM | High-affinity inhibition |

| Compound 21 | Various Cancer Types | Moderate | Overcoming drug resistance |

Eigenschaften

IUPAC Name |

N-ethylbut-3-yn-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c1-3-5-6-7-4-2;/h1,7H,4-6H2,2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEXLWHHODALMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC#C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.